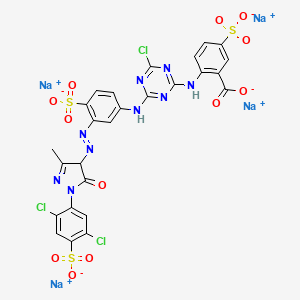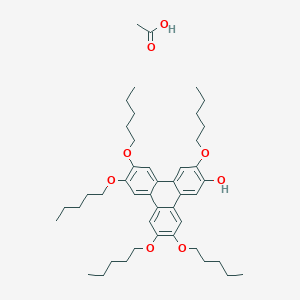
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol is a complex organic compound that combines the properties of acetic acid with a polyether derivative of triphenylene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol typically involves multiple steps. The starting material is usually triphenylene, which undergoes a series of etherification reactions to introduce the pentapentoxy groups at the 3, 6, 7, 10, and 11 positions. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pentapentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mecanismo De Acción
The mechanism by which acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polyether structure allows it to form stable complexes with metal ions or other molecules, potentially altering their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding or other interactions that influence the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylene: The parent compound of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol, which lacks the pentapentoxy and acetic acid groups.
Polyether Derivatives: Compounds with similar polyether structures but different core aromatic systems.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups but different aromatic or polyether components.
Uniqueness
This compound is unique due to its combination of a polyether structure with an acetic acid moiety, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where both polyether and carboxylic acid functionalities are required.
Propiedades
Número CAS |
88458-67-7 |
|---|---|
Fórmula molecular |
C45H66O8 |
Peso molecular |
735.0 g/mol |
Nombre IUPAC |
acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C43H62O6.C2H4O2/c1-6-11-16-21-45-39-27-33-32(26-38(39)44)34-28-40(46-22-17-12-7-2)42(48-24-19-14-9-4)30-36(34)37-31-43(49-25-20-15-10-5)41(29-35(33)37)47-23-18-13-8-3;1-2(3)4/h26-31,44H,6-25H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
IDAHCBVZCNIYFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


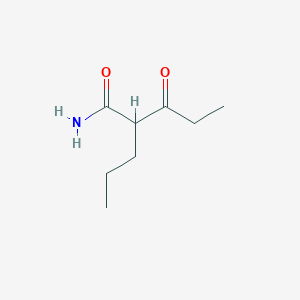
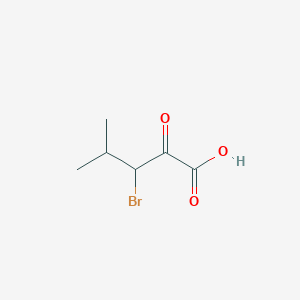


![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
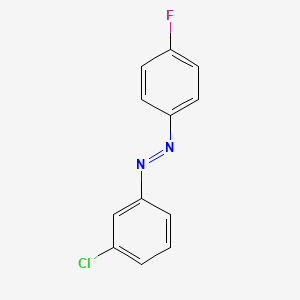
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
